Diketocoriolin B

Description

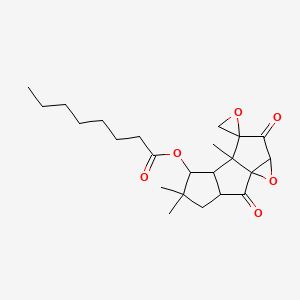

Structure

2D Structure

Properties

CAS No. |

34864-30-7 |

|---|---|

Molecular Formula |

C23H32O6 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(5,5,8-trimethyl-2,10-dioxospiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-6-yl) octanoate |

InChI |

InChI=1S/C23H32O6/c1-5-6-7-8-9-10-14(24)28-18-15-13(11-20(18,2)3)16(25)23-19(29-23)17(26)22(12-27-22)21(15,23)4/h13,15,18-19H,5-12H2,1-4H3 |

InChI Key |

WEFMOIXWHANDPP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C |

Synonyms |

diketocoriolin B |

Origin of Product |

United States |

Origin, Biosynthesis, and Precursor Relationships of Diketocoriolin B

Fungal Producers and Associated Mycology

The production of Diketocoriolin B is linked to a select group of Basidiomycete fungi, which synthesize a variety of structurally diverse sesquiterpenoids.

The primary and most well-documented fungal producer of this compound is Coriolus consors. amanote.comscispace.com This mushroom has been the source from which this compound and its direct precursors, the coriolins, were first isolated and characterized.

Other fungi listed as examples are known producers of related secondary metabolites:

Trametes versicolor : This fungus, which is also known by the synonym Coriolus versicolor, is a common polypore mushroom found worldwide. wikipedia.org While it is a known producer of various sesquiterpenes, such as spiroaxanes and drimanes, and is extensively studied for its polysaccharides, its role as a primary producer of this compound is not as firmly established as that of Coriolus consors. nih.govresearchgate.netnih.gov

Irpex consors : This species is recognized for its production of tricyclic sesquiterpene derivatives. tandfonline.comkoreascience.kr Recent investigations have led to the isolation of novel zwitterionic alkaloids, named consoramides, from its culture broth, highlighting its capacity to produce complex sesquiterpenoid structures. nih.govnih.gov

Table 1: Fungal Sources and Associated Sesquiterpenoid Metabolites

| Fungal Species | Key Sesquiterpenoid Metabolites | Reference(s) |

|---|---|---|

| Coriolus consors | Coriolin (B1246448) B, this compound | amanote.comscispace.com |

| Trametes versicolor | Spiroaxane and drimane (B1240787) sesquiterpenes | nih.govresearchgate.net |

The production of this compound is achieved through the controlled cultivation of its source fungus, typically Coriolus consors, in liquid fermentation. While specific industrial protocols are often proprietary, the general methodology follows standard mycological techniques.

The process generally begins with the cultivation of the fungal mycelium on a solid medium, such as potato dextrose agar (B569324) (PDA), to generate a sufficient inoculum. researchgate.net This inoculum is then transferred to a liquid fermentation medium for submerged cultivation. These media are carefully formulated to support fungal growth and secondary metabolite production, typically containing:

A carbon source (e.g., glucose, sucrose)

A nitrogen source (e.g., peptone, yeast extract)

Mineral salts and trace elements

The fermentation is carried out in bioreactors where critical parameters such as temperature, pH, aeration, and agitation speed are precisely controlled to maximize the yield of the target metabolite. The production of secondary metabolites like this compound often occurs during the stationary phase of fungal growth, after the primary growth phase has concluded.

Biogenetic Pathways of Hirsutane-Type Sesquiterpenoids

The biosynthesis of all sesquiterpenes, including the hirsutane class, originates from the universal C15 precursor, Farnesyl Pyrophosphate (FPP). wikipedia.orgmdpi.com The formation of FPP itself occurs through the mevalonate (B85504) pathway, which assembles three C5 isoprene (B109036) units. nih.govzfin.org The subsequent transformation of the linear FPP molecule into the complex tricyclic hirsutane core is a pivotal step governed by specialized enzymes.

The key reaction is the cyclization of FPP to form the characteristic 5-5-5 hydrocarbon skeleton of hirsutene (B1244429). nih.gov This transformation is catalyzed by a sesquiterpene synthase (STS). mdpi.com Research into the fungus Stereum hirsutum led to the identification of a unique hirsutene synthase, which exists as an unusual fusion protein comprising both a sesquiterpene synthase (STS) domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain. nih.govasm.org Following the creation of the core hirsutene scaffold, a series of oxidative modifications, known as tailoring reactions, occur to produce the various hirsutane derivatives, including the coriolins.

The structural diversification of the hirsutene skeleton is accomplished by a suite of tailoring enzymes, which are often encoded together in the fungal genome in a biosynthetic gene cluster (BGC). acs.orgnih.gov Studies on the hirsutane BGC in S. hirsutum have identified several key classes of enzymes responsible for these transformations. nih.gov

Key enzyme classes in hirsutane biosynthesis include:

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are crucial for introducing oxygen into the hydrocarbon skeleton, typically through highly specific hydroxylation reactions. nih.govbiorxiv.orgnih.gov For instance, research has identified specific P450s, such as HirC and HirF, that mediate the stepwise hydroxylation at positions C-5 and C-7 of the hirsutane A-ring. nih.gov

Dehydrogenases/Reductases: These enzymes catalyze oxidation-reduction reactions, such as the conversion of hydroxyl groups to ketones. Short-chain dehydrogenase/reductase (SDR) enzymes are involved in these modifications. nih.gov

Dehydratases: These enzymes can introduce double bonds by removing a water molecule.

The sequential and combinatorial action of these enzymes leads to the production of a wide array of hirsutane derivatives from the common hirsutene intermediate.

Table 2: Key Enzymes and Their Roles in Hirsutane Biosynthesis

| Enzyme Class | Specific Example | Function in Pathway | Reference(s) |

|---|---|---|---|

| Sesquiterpene Synthase (STS) | Hirsutene Synthase | Cyclization of FPP to form the core hirsutene skeleton. | nih.govasm.org |

| Cytochrome P450 | HirC, HirF | Regio- and stereo-specific hydroxylation of the hirsutane core. | nih.gov |

| Dehydrogenase/Reductase | HirJ (SDR) | Oxidation of hydroxyl groups to form ketones. | nih.gov |

This compound is a direct biosynthetic derivative of Coriolin B. amanote.com Coriolin B, which is also produced by Coriolus consors, is a highly hydroxylated hirsutane sesquiterpenoid. scispace.com However, Coriolin B itself is reported to be biologically inactive.

The conversion to the active compound, this compound, occurs through the enzymatic oxidation of two specific hydroxyl groups on the Coriolin B molecule to their corresponding keto groups. scispace.com This transformation suggests that one of the final steps in the biosynthetic pathway within the fungus is a dehydrogenation reaction, likely catalyzed by one or more dehydrogenase enzymes, which establishes the final structure of this compound.

Isolation and Chromatographic Purification Strategies

The extraction and purification of this compound from the fungal fermentation broth is a multi-step process designed to separate the target molecule from a complex mixture of other metabolites, media components, and cellular debris. The strategy relies on a series of chromatographic techniques that exploit differences in the physicochemical properties of the molecules.

A typical purification workflow, as exemplified by the isolation of similar metabolites from Irpex consors, includes the following stages: nih.govnih.govresearchgate.net

Initial Separation: The fungal biomass is first removed from the liquid culture broth by filtration or centrifugation.

Adsorbent Chromatography: The resulting culture filtrate is passed through a column packed with an adsorbent resin (e.g., Diaion HP-20). This step captures a broad range of organic metabolites, including this compound, while allowing polar compounds like salts and sugars to pass through. The captured compounds are then eluted with a solvent such as methanol.

Fractionation: The crude extract is then subjected to further separation using techniques like silica (B1680970) gel column chromatography, which separates compounds based on polarity.

Size-Exclusion Chromatography: Further purification can be achieved using a resin like Sephadex LH-20, which separates molecules based on their size.

High-Resolution Chromatography: Final purification to homogeneity is typically accomplished using Medium-Pressure Liquid Chromatography (MPLC) and/or High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) to achieve high purity. nih.govnih.gov

Table 3: Chromatographic Techniques in the Purification of this compound

| Chromatographic Technique | Principle of Separation | Purpose in Purification Workflow | Reference(s) |

|---|---|---|---|

| Adsorbent Resin (e.g., Diaion HP-20) | Hydrophobic Interactions | Initial capture of metabolites from aqueous culture filtrate. | nih.govnih.gov |

| Silica Gel Chromatography | Polarity | Fractionation of the crude extract into less complex mixtures. | nih.govnih.gov |

| Size-Exclusion (e.g., Sephadex LH-20) | Molecular Size | Removal of impurities with significantly different molecular weights. | nih.govnih.gov |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| Coriolin B |

| This compound |

| Farnesyl Pyrophosphate (FPP) |

| Hirsutene |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

Spectrum of Preclinical Biological Activities of Diketocoriolin B

Antineoplastic and Cytotoxic Potencies

Diketocoriolin B (DKC) exhibits significant antineoplastic and cytotoxic effects, primarily through its ability to inhibit cellular proliferation and induce cell death in various cancer models.

This compound has been shown to inhibit the growth of tumor cells in in vitro settings nih.govuj.edu.pl. While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively detailed in the available literature from allowed sources, its general antiproliferative activity has been established.

A key mechanism underlying the cytotoxic action of this compound is its ability to inhibit Na+-K+-ATPase, a crucial membrane enzyme nih.govjst.go.jpkarger.com. This inhibition disrupts cellular ion gradients, leading to cellular dysfunction and ultimately cell death.

Beyond in vitro observations, this compound has demonstrated efficacy in in vivo murine tumor models. It has been shown to prolong the survival period of mice inoculated intraperitoneally with mouse leukemia L-1210 cells and Ehrlich carcinoma cells jst.go.jp. The antineoplastic effect of this compound on L-1210 leukemia was observed at doses ranging from 1 to 100 µ g/mouse when administered intraperitoneally nih.gov. The L-1210 cell line is a well-established mouse lymphocytic leukemia model used in cancer research wikipedia.org.

Table 1: Antineoplastic Efficacy of this compound in Murine Models

| Tumor Model | Administration Route | Effective Dose Range (µ g/mouse ) | Observed Effect | Source |

| Mouse Leukemia L-1210 Cells | Intraperitoneal | 1-100 | Prolonged survival, Antineoplastic effect | nih.govjst.go.jp |

| Ehrlich Carcinoma Cells | Intraperitoneal | Not specified | Prolonged survival | jst.go.jp |

This compound is structurally related to other sesquiterpenoids, such as Coriolin (B1246448) A and Coriolin C, which are also produced by Coriolus consors nih.gov. These compounds share antineoplastic properties, inhibiting the growth of tumor cells in vitro and prolonging the survival of mice bearing L-1210 and other murine experimental tumors nih.gov. While Coriolins A and C also contribute to increasing antibody-forming cells, the effect of this compound on antibody formation has been studied in greater detail nih.gov.

Immunomodulatory and Immunostimulatory Effects

This compound possesses notable immunomodulatory and immunostimulatory properties, particularly concerning lymphocyte activation.

This compound (DKC) significantly augments antibody formation to sheep red blood cells (SRBC) both in vivo and in vitro nih.govnih.gov. This effect was observed at very low concentrations, specifically 0.1 micrograms per mouse in vivo or 0.01 ng per culture in vitro nih.gov. The stimulatory effect of DKC on antibody formation was found to be independent of macrophages and was also observed in T cell-depleted spleen cell cultures and in cultures of spleen cells from athymic mice nih.gov. These findings suggest that this compound directly acts on B cells, stimulating their proliferation or differentiation into antibody-producing cells nih.gov. It is noteworthy that the optimal dose of this compound required for enhancing antibody formation is considerably lower than the doses needed for inhibiting tumor growth nih.gov.

Table 2: Immunostimulatory Effects of this compound

| Target/Model | Concentration/Dose Range | Observed Effect | Source |

| Sheep Red Blood Cell (SRBC) antibody formation in vivo | 0.1 µ g/mouse | Augmented antibody formation | nih.gov |

| Sheep Red Blood Cell (SRBC) antibody formation in vitro | 0.01 ng/culture | Augmented antibody formation | nih.gov |

| T cell-depleted spleen cell cultures | 0.1-1 ng/culture | Augmented antibody formation | nih.gov |

| Spleen cells of athymic mice | 0.1-1 ng/culture | Augmented antibody formation | nih.gov |

| B cells | Not specified (direct action) | Stimulation of proliferation/differentiation | nih.gov |

Enhancement of Antibody Formation in Experimental Systems

This compound has demonstrated a notable capacity to enhance antibody formation in various experimental systems. Studies have shown that DKC, even at very low concentrations, can augment antibody production. For instance, doses as low as 0.1 micrograms per mouse in vivo or 0.01 nanograms per culture in vitro were effective in increasing antibody formation to sheep red blood cells (SRBC). nih.gov

The timing of DKC administration proved to be a critical factor, with the strongest stimulatory effect observed when the compound was added to spleen cell cultures 24 to 48 hours after the initiation of the culture. nih.gov Investigations into its mechanism of action revealed that the stimulatory effect of DKC on antibody formation was independent of macrophages. nih.gov Furthermore, DKC was capable of augmenting antibody formation in T cell-depleted spleen cell cultures and in cultures derived from the spleen cells of athymic mice, suggesting a direct action on B cells. nih.govrna-society.org

Pre-treatment of spleen cells with DKC for 30 minutes, whether at 37°C or 4°C, before the start of the culture also enhanced antibody formation to SRBC. nih.gov Both macrophage-rich and lymphocyte-rich cell populations, when treated with DKC, exhibited enhanced antibody formation. nih.gov It has been proposed that this compound directly stimulates B cells, promoting their proliferation or differentiation into antibody-producing cells. rna-society.org This effect may be linked to DKC's ability to inhibit Na-K-ATPase, a reaction on the cell membrane that could serve as a stimulus for antibody formation. rna-society.org

Summary of Antibody Formation Enhancement by this compound:

| Experimental System | Effect of this compound (DKC) | Key Findings | Citation |

| In vivo (Mice) | Augmented antibody formation to SRBC | Effective at 0.1 µ g/mouse . | nih.gov |

| In vitro (Spleen cell cultures) | Augmented antibody formation to SRBC | Effective at 0.01 ng/culture. Strongest effect when added 24-48 hours post-culture initiation. | nih.gov |

| T cell-depleted cultures & Athymic mice spleen cells | Augmented antibody formation | Effect independent of macrophages and T cells, suggesting direct B cell action. | nih.govrna-society.org |

| Spleen cell pre-treatment | Enhanced antibody formation | Effective after 30-minute treatment at 37°C or 4°C. | nih.gov |

| Cellular Mechanism | Direct action on B cells; inhibition of Na-K-ATPase | Stimulates proliferation/differentiation of antibody-producing cells. | rna-society.org |

Influence on Host Defense Mechanisms in Animal Models

While this compound significantly enhances antibody formation, a crucial component of adaptive host defense, direct comprehensive studies specifically detailing its broader influence on other host defense mechanisms in animal models beyond this immunological enhancement are not extensively documented in the provided information. The enhancement of antibody formation itself contributes to the host's ability to combat infections by improving specific immune responses. nih.govctdbase.org

It is worth noting that this compound has also been observed to have antineoplastic effects in animal models, such as on L-1210 leukemia cells in mice. rna-society.org However, the optimal dose for enhancing antibody formation was found to be considerably lower than that required for inhibiting tumor growth, indicating distinct dose-dependent effects. rna-society.org This suggests that while DKC can impact disease progression in animal models, its primary documented influence on host defense mechanisms, based on the available data, is through the augmentation of specific antibody responses.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been explored, particularly its antibacterial properties.

Antibacterial Activity Against Specific Pathogen Strains

This compound, which is obtained through the oxidation of coriolin B, has been shown to possess antibacterial activity. In contrast, its precursor, coriolin B, exhibited no antimicrobial activity. uni.lu This suggests that the structural modifications leading to this compound are crucial for its antibacterial properties. Furthermore, chemical modifications involving acylation or alkylation of the free hydroxyl group at C-1 of certain derivatives of this compound also resulted in compounds that displayed antibacterial activity.

While the available information confirms the presence of antibacterial activity for this compound and its analogs, specific details regarding the spectrum of activity against particular pathogen strains are not extensively provided in the current search results. The activity is generally described against "bacteria" or "Gram-positive bacteria" in some contexts, but without specific minimum inhibitory concentrations (MICs) or detailed strain lists from allowed sources. uni.lu

Antifungal Properties and Targets

Based on the available research, direct evidence specifically detailing the antifungal properties of this compound and its molecular targets is not explicitly provided. While some studies mention this compound's inhibition of Na-K-ATPase, this mechanism is primarily linked to its immunomodulatory effects rather than direct antifungal action in the provided context. rna-society.org Other research on antifungal agents and their targets discusses different classes of compounds and their mechanisms against fungal pathogens, but does not include this compound.

Antiviral Investigations (if relevant, based on broader class properties)

Based on the current literature review, specific investigations into the antiviral properties of this compound are not detailed.

Effects on Viral Replication in Cellular Models

No specific research findings or detailed data tables regarding the effects of this compound on viral replication in cellular models were found in the provided search results. Studies discussing antiviral activities in cellular models generally refer to other diketo derivatives or different classes of compounds, not this compound itself.

Molecular Mechanisms of Action of Diketocoriolin B

Membrane-Associated Target Interactions

A key aspect of Diketocoriolin B's mechanism involves its interaction with cellular membranes, specifically targeting ion pumps crucial for maintaining cellular homeostasis.

This compound has been identified as an inhibitor of the (Na+-K+)-ATPase enzyme nih.gov. The (Na+-K+)-ATPase, a ubiquitous integral plasma membrane protein, is responsible for actively transporting three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, utilizing one molecule of ATP per transport cycle mdpi.comoatext.com. This electrogenic ion transport is fundamental for numerous cellular processes, including the stabilization of membrane potential, regulation of cell volume, and the establishment of electrochemical gradients necessary for secondary active transport of other ions and substrates mdpi.com. The enzyme consists of at least an α and a β subunit, with the α-subunit being responsible for the catalytic and ion-transporting functions mdpi.comnih.gov.

The inhibition of (Na+-K+)-ATPase activity by this compound directly impacts cellular ion homeostasis. By impeding the active extrusion of Na+ and influx of K+, this compound leads to an increase in intracellular Na+ concentration and a decrease in intracellular K+ concentration mdpi.comoatext.com. This disruption of ion gradients has profound implications for the membrane potential of target cells. The resting membrane potential, largely determined by the differential distribution of K+ ions across the cell membrane, becomes depolarized due to the altered ion balance mdpi.comoatext.com. Such changes in ion concentrations and membrane potential can critically affect various cellular functions, including cell excitability, volume regulation, and the activity of other ion-dependent transporters mdpi.comoatext.com.

Intracellular Signaling Pathway Modulation

Beyond its membrane-associated effects, this compound also modulates intracellular signaling pathways, contributing to its observed biological activities.

This compound has demonstrated anti-tumor activities, leading to the cessation of cell growth and significant inhibition of tumor growth in animal models nih.gov. The regulation of cancer cell proliferation and survival is intricately linked to various intracellular signaling pathways. Common growth-regulatory pathways frequently perturbed in cancer cells include the PI3K/AKT, RAS/MAPK, STAT3, and NF-κB pathways, which are involved in processes such as cell growth, survival, proliferation, and apoptosis nih.govresearchgate.netfrontiersin.orgmdpi.com. While this compound exhibits anti-tumor effects, specific detailed research findings directly linking this compound to the perturbation of these named pathways (MAPK, PI3K/Akt, STAT3, NF-κB) in cancer cells were not explicitly detailed in the provided literature. However, its observed anti-cancer activity suggests an underlying modulation of such critical growth-regulatory networks.

This compound has been shown to augment antibody formation. Studies have demonstrated that it enhances antibody production to sheep red blood cells (SRBC) both in vivo and in vitro sinobiological.com. Notably, this stimulatory effect on antibody formation was observed even after the elimination of macrophages and in T cell-depleted spleen cell cultures, as well as in cultures of spleen cells from athymic mice sinobiological.com. This suggests that this compound can directly influence antibody-producing cells or other components of the immune system involved in antibody synthesis, independently of T cell or macrophage mediation for this specific effect sinobiological.com. The augmentation of antibody formation implies the activation of specific intracellular signaling cascades within immune cells, which are crucial for B cell activation, proliferation, and differentiation into antibody-secreting plasma cells qiagen.com. Cytokines, which mediate intercellular communication in the immune system, often activate pathways such as JAK/STAT, MAPK/ERK, PI3K/AKT, and NF-κB to regulate immune cell function qiagen.comnumberanalytics.comnih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a compound relate to its biological functions nih.govmdpi.com. For this compound, chemical modification studies have provided insights into its functional groups important for activity. For instance, the synthesis and evaluation of 1-O-acyl or alkyl analogs of this compound revealed that acylation or alkylation of the free hydroxyl group at the C-1 position, followed by hydrolysis of tetrahydropyranylether groups and oxidation of hydroxyl groups at the C-5 and C-8 positions, maintained both antibacterial and antitumor activities nih.gov. These findings indicate that certain modifications to the core structure of this compound can be tolerated while retaining its key biological functions, providing a basis for further structural optimization.

Synthetic and Semi Synthetic Chemistry of Diketocoriolin B and Analogs

Total Synthesis Approaches to Diketocoriolin B and its Parent Coriolin (B1246448)

The total synthesis of polycyclic natural products like this compound and Coriolin is a cornerstone of organic chemistry, allowing for the validation of new synthetic methods and strategies taylorfrancis.comresearchgate.net. The inherent strain and topological complexity of their frameworks present significant synthetic hurdles, driving innovation in reaction design and stereochemical control mdpi.comchem960.com.

Seminal Synthetic Routes and Methodological Advancements

Early efforts in the total synthesis of the coriolin family laid the groundwork for subsequent advancements. Notable seminal syntheses of (±)-Coriolin were achieved by Tatsuta and coworkers in 1980 and 1981, followed by independent contributions from Danishefsky and colleagues in 1980, and Shibasaki and coworkers in the same year nih.govnih.govuni.lujst.go.jp. A significant milestone for this compound itself was the stereospecific synthesis of Coriolin, Coriolin B, and this compound reported by Danishefsky and Zamboni in 1980 jst.go.jp. These early routes often involved intricate multi-step sequences to construct the challenging tricyclic core.

Application of Advanced Organic Reactions (e.g., [5+2+1] Cycloadditions, Radical Cyclizations)

Modern synthetic strategies for the coriolin framework have leveraged advanced organic reactions to achieve efficiency and stereocontrol. A powerful approach involves the [5+2+1] cycloaddition/epoxidation/transannular radical cyclization sequence, notably developed by Yu and coworkers for the asymmetric synthesis of (-)-Coriolin and related compounds nih.govnih.govctdbase.orgchemrxiv.org. This strategy effectively constructs the cis-anti-cis-configurated 5/5/5 tricyclic core. The process typically involves Rh-catalyzed [5+2+1] reactions of ene-vinylcyclopropanes with carbon monoxide to form challenging 5/8 bicycles. Subsequent epoxidation of the double bond in these bicycles, followed by Ti(III)-mediated epoxide/carbonyl cyclization, then builds the desired tricyclic skeletons nih.govnih.govctdbase.orgchemrxiv.org.

Radical cyclizations have also played a crucial role. For instance, a samarium(II) iodide-promoted tandem radical cyclization was employed by Curran in the formal synthesis of (±)-Coriolin nih.govuni.lu. Another notable example is the intramolecular dicobalt octacarbonyl alkene-alkyne cyclization, a type of Pauson-Khand reaction, utilized by Magnus in the synthesis of Coriolin nih.govwikiwand.com. These reactions demonstrate the utility of radical and transition-metal-catalyzed approaches in constructing the complex polycyclic structures characteristic of these natural products.

Asymmetric Synthesis Strategies for Enantioselective Production

The enantioselective production of natural products is paramount for understanding their biological activities and for potential therapeutic applications. Significant progress has been made in the asymmetric synthesis of Coriolin. Mizuno, Domon, Masuya, Tanino, and Kuwajima achieved the total asymmetric synthesis of (-)-Coriolin in 1999 nih.govnih.govuni.lu. Furthermore, the aforementioned [5+2+1] cycloaddition/epoxidation/transannular radical cyclization strategy was adapted for asymmetric synthesis, utilizing chiral substrates to induce enantioselectivity in the production of (-)-Coriolin nih.govnih.govctdbase.org. Another approach involved the synthesis of (-)-Coriolin from (S)-(+)-carvone, exemplifying a chiral pool strategy uni.lu. These asymmetric syntheses are critical for obtaining single enantiomers, which often exhibit distinct biological profiles.

Chemical Modifications and Analog Generation

The generation of analogs through chemical modification is a fundamental strategy in natural product chemistry to explore structure-activity relationships, optimize biological profiles, and improve physicochemical properties.

Derivatization Strategies to Optimize Biological Activities

Derivatization strategies for this compound and its related compounds have focused on modifying specific functional groups to enhance or modulate their biological activities. Nishimura and colleagues synthesized 1-O-acyl or alkyl analogs of this compound nih.gov. This was achieved by starting from 5,8-Di-O-tetrahydropyranylcoriolin B, protecting its epoxide groups, and then performing acylation or alkylation on the free hydroxyl group at the C-1 position of the resulting di-O-tetrahydropyranldihydrocoriolin intermediate. Subsequent deprotection and oxidation steps yielded the desired 1-O-acyl or alkyl analogs nih.gov.

Further studies involved chemical modifications at the C-8 position of 5-ketocoriolin B, a closely related compound to this compound jst.go.jpscispace.com. These modifications led to the synthesis of derivatives such as 8-deoxy-8β-methylcoriolin B and 8-methylenecoriolin B scispace.com. While the epoxide groups present in coriolins are generally considered crucial for their biological activities, their susceptibility to ring opening under chemical conditions poses a challenge in derivatization scispace.com.

Impact of Structural Changes on Preclinical Potency and Selectivity

The structural changes introduced through derivatization have a direct impact on the preclinical potency and selectivity of this compound analogs. All the 1-O-acyl or alkyl analogs of this compound synthesized by Nishimura et al. retained both antibacterial and antitumor activities nih.gov. This finding suggests that modifications at the C-1 hydroxyl group can be tolerated without a significant loss of the compound's inherent bioactivity.

Similarly, the derivatives of 5-ketocoriolin B, chemically modified at the C-8 position, demonstrated antitumor and antibacterial activities comparable to those of 5-ketocoriolin B and this compound, which are recognized as the most active members within the coriolin group of antibiotics jst.go.jpscispace.com. Importantly, these C-8 modified analogs exhibited enhanced stability in both acidic and alkaline solutions when compared to the parent this compound and 5-ketocoriolin B jst.go.jpscispace.com. This indicates that targeted structural modifications can improve the compound's stability profile while preserving its biological efficacy.

This compound itself is known to exert its biological effects, in part, by inhibiting (Na++K+)-ATPase in tumor cell membranes, leading to the cessation of cell growth scispace.comphysiology.org. It also possesses the ability to enhance antibody formation bikaken.or.jpresearchgate.net. The retention of these activities in the synthesized analogs underscores the importance of specific structural features for their mechanism of action and provides insights for future rational design of more potent and stable therapeutic agents.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic and Spectrometric Techniques for Structural Confirmation of Metabolites and Synthetics

The definitive structural elucidation of complex natural products like Diketocoriolin B, and related hirsutane sesquiterpenes, relies on a combination of sophisticated spectroscopic and spectrometric methods. researchgate.net While initial characterization in early studies utilized foundational techniques such as infrared (IR) spectroscopy, the contemporary standard involves a multi-faceted approach to unambiguously determine connectivity and stereochemistry. nih.gov

High-Resolution Mass Spectrometry (HRMS), often employing techniques like electrospray ionization (ESI), is critical for determining the precise molecular formula of a compound by providing highly accurate mass measurements. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis. A suite of NMR experiments is typically required for full characterization, as detailed in the table below. For hirsutane-type sesquiterpenes, this comprehensive analysis ensures the correct assignment of every atom within the complex tricyclic framework. nih.govresearchgate.netacs.org In cases where NMR data may be ambiguous, computational methods, such as Density Functional Theory (DFT), can be used to predict chemical shifts for potential isomers, with the correct structure being the one whose predicted data most closely matches the experimental results. acs.org

| Technique | Purpose in Structural Elucidation of Hirsutane Sesquiterpenes |

| 1D NMR | |

| 1H NMR | Identifies the number and type of protons, their chemical environment, and spin-spin coupling interactions. |

| 13C NMR | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O). nih.gov |

| 2D NMR | |

| COSY | (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) coupling networks, helping to establish connectivity within spin systems. |

| HSQC/HMQC | (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) Correlates directly bonded proton and carbon atoms (¹H-¹³C). |

| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons. |

| NOESY/ROESY | (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. |

| Mass Spectrometry | |

| HRMS | (High-Resolution Mass Spectrometry) Provides a highly accurate mass measurement to determine the elemental composition and molecular formula. researchgate.net |

In Vitro Cell-Based Assays for High-Throughput Screening of Biological Activities

In vitro cell-based assays are fundamental tools for discovering and quantifying the biological effects of compounds like this compound. Early studies identified its potential, and subsequent research has clarified several key activities. nottingham.ac.ukscispace.com this compound has demonstrated cytotoxic effects against various tumor cell lines, including L-1210 murine leukemia, establishing its classification as an antitumor agent. nottingham.ac.uktandfonline.com

One of the specific molecular targets identified for this compound is the Na⁺-K⁺-ATPase, an essential enzyme located on the cell membrane. nottingham.ac.ukphysiology.org Inhibition of this enzyme disrupts cellular ion homeostasis, leading to cessation of growth and contributing to the compound's cytotoxic action. scispace.com

Beyond its direct antitumor effects, this compound has been characterized as a potent immunomodulator. nih.gov Studies using murine spleen cell cultures showed that it can significantly augment antibody formation even at extremely low concentrations (e.g., 0.01 ng/culture). nottingham.ac.uktandfonline.com This enhancement of the immune response was observed even in T-cell depleted cultures, suggesting that this compound can act directly on B-lymphocytes to stimulate their differentiation into antibody-producing cells. tandfonline.comnih.gov

The table below summarizes the key biological activities of this compound identified through various in vitro assays.

| Biological Activity | Assay/System | Observed Effect | Reference |

| Antitumor Activity | In vitro tumor cell line growth assays (e.g., L-1210) | Inhibition of cancer cell proliferation. | nottingham.ac.uktandfonline.com |

| Enzyme Inhibition | Na⁺-K⁺-ATPase activity assay | Inhibition of the Na⁺-K⁺-ATPase membrane enzyme. | nottingham.ac.ukscispace.com |

| Immunomodulation | In vitro murine spleen cell cultures | Augmentation of antibody formation to sheep red blood cells. | nottingham.ac.uknih.gov |

| Antibacterial Activity | Agar (B569324) streak method | Inhibition of bacterial growth. | scispace.com |

Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies

Advanced imaging techniques, such as confocal microscopy, super-resolution microscopy, and positron emission tomography (PET), are indispensable in modern drug discovery. These methods allow researchers to visualize the subcellular localization of a compound and confirm its engagement with its intended molecular target within intact cells or whole organisms. However, a review of the available scientific literature indicates that specific studies employing these advanced imaging methodologies for the cellular localization and target engagement of this compound have not been prominently reported. Such research would be a valuable future step in elucidating its precise mechanism of action at the cellular level.

Proteomic and Transcriptomic Approaches for Uncovering Molecular Pathways

Proteomics and transcriptomics (e.g., RNA-seq) are powerful, unbiased, "-omics" approaches used to obtain a global view of how a compound affects cellular processes. Transcriptomic analysis measures changes in gene expression (mRNA levels), while proteomics catalogs alterations in protein abundance and post-translational modifications. These techniques can reveal the molecular pathways that are perturbed by a drug candidate, helping to identify its mechanism of action, predict off-target effects, and discover biomarkers of response. To date, specific proteomic or transcriptomic studies focused on this compound have not been published in the accessible scientific literature. Applying these analyses would provide deeper insights into the cellular response to Na⁺-K⁺-ATPase inhibition and its immunomodulatory effects.

Computational Chemistry and Molecular Docking for Target Prediction and Lead Optimization

Computational chemistry and molecular modeling have become essential tools in drug discovery for predicting how a small molecule interacts with a protein target and for guiding the optimization of its properties. researchgate.net Molecular docking, for instance, simulates the binding of a ligand to the active site of a target protein, predicting its binding orientation and affinity. This information can help rationalize the compound's activity and guide the design of new analogues with improved potency or selectivity. researchgate.net This process of refining a "hit" compound into a preclinical candidate is known as lead optimization. Despite the identification of Na⁺-K⁺-ATPase as a target for this compound, specific computational studies, such as molecular docking simulations of its binding to this enzyme or broader virtual screening efforts for target prediction, are not currently available in the literature.

Future Directions and Preclinical Research Opportunities for Diketocoriolin B

Exploration of Undiscovered Biological Activities within Preclinical Models

Diketocoriolin B exhibits a range of established biological activities that warrant deeper investigation and the discovery of new therapeutic applications within preclinical models. It has been demonstrated to possess antineoplastic effects, inhibiting the growth of tumor cells in vitro and prolonging the survival period of mice bearing L-1210 and other murine experimental tumors. fishersci.atwikipedia.org The compound also shows antimicrobial activity, comparable to that of coriolin (B1246448). wikipedia.orgfishersci.at

Beyond its direct cytotoxic effects, this compound is a potent immunomodifier. It augments antibody formation both in vivo and in vitro, directly stimulating B cells to promote their proliferation or differentiation into antibody-producing cells. fishersci.atwikipedia.orgwikidata.org This stimulatory effect on antibody formation has been observed even in T cell-depleted spleen cell cultures and in cultures of spleen cells from athymic mice, indicating a direct action on B cells independent of T-cell mediation. wikidata.orgmdpi.com

Future research can delve into the full spectrum of its antimicrobial capabilities, particularly against a broader range of bacterial and fungal pathogens, given that over 75% of tested polypore fungi, including the source organism, exhibit strong antimicrobial activity. wikipedia.org Additionally, its immunomodulatory properties suggest potential applications beyond direct tumor inhibition, such as in enhancing host defense mechanisms against various diseases or in vaccine adjuvant development.

Identification of Novel Molecular Targets and Binding Partners

A key identified molecular target for this compound is Na+-K+-ATPase, a membrane enzyme whose inhibition leads to the cessation of tumor cell growth. fishersci.atwikipedia.orgfishersci.atmims.com This inhibition of Na+-K+-ATPase on the cell membrane is also hypothesized to be the stimulus that induces antibody formation. fishersci.atwikipedia.org

Further research is needed to comprehensively identify additional molecular targets and binding partners that contribute to its diverse biological activities. The fact that it interacts with cell membranes and influences enzyme activity suggests a broader range of cellular processes it might modulate. fishersci.atwikipedia.org The presence of epoxide groups in coriolins is considered crucial for their biological activities, but these rings are easily opened by chemical treatments, highlighting a structural feature important for target interaction. fishersci.at Investigating other enzymes located on cell surfaces that are inhibited by microbial products, as suggested by early research, could reveal novel binding partners for this compound. fishersci.atwikipedia.org Advanced proteomic and chemical biology techniques could be employed to map its interactome and elucidate downstream signaling pathways affected by its action.

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

Preclinical efficacy assessment of this compound has historically utilized in vitro assays for tumor cell growth inhibition and in vivo murine models, such as L-1210 leukemia, to evaluate antineoplastic effects and survival prolongation. fishersci.atwikipedia.orgmims.com Antibody formation has been assessed using mouse spleen cell cultures and in vivo studies with sheep red blood cells (SRBC). fishersci.atwikipedia.orgwikidata.org

To enhance the rigor and translational relevance of preclinical studies, the development and application of more advanced in vitro and in vivo models are crucial. This includes:

Organoid and 3D cell culture models: These models can better recapitulate the complexity of human tissues and tumors, providing more physiologically relevant insights into this compound's efficacy and mechanism of action.

Patient-derived xenograft (PDX) models: Utilizing human tumor samples in immunocompromised mice can offer a more personalized approach to assessing antineoplastic activity and predicting clinical responses.

Advanced immunological models: For its immunomodulatory effects, sophisticated models that allow for detailed analysis of immune cell subsets, cytokine profiles, and immune memory responses would provide a deeper understanding of its impact on the immune system.

Computational (in silico) models: These can aid in predicting molecular interactions, optimizing compound properties, and guiding experimental design, thereby accelerating research. citeab.com

Rigorous experimental design, including appropriate controls and statistical power, is paramount to ensure replicability and successful translation of findings. uni.lu

Strategies for Enhancing Preclinical Efficacy and Selectivity through Chemical Biology Approaches

This compound is a derivative obtained through the oxidation of coriolin B. fishersci.atwikipedia.orgwikipedia.orgfishersci.atnih.gov Chemical modifications have already shown promise in altering its properties. For instance, derivatives of 5-ketocoriolin B, modified at the C-8 position, demonstrated similar antitumor and antibacterial activities to this compound while exhibiting enhanced stability in acidic and alkaline environments. fishersci.at

Chemical biology approaches offer powerful tools to optimize this compound's preclinical efficacy and selectivity. These strategies include:

Structure-Activity Relationship (SAR) studies: Comprehensive SAR studies can identify key pharmacophores responsible for specific biological activities and guide the synthesis of more potent and selective analogs.

Prodrug strategies: Developing prodrugs could improve pharmacokinetic properties, such as bioavailability, stability, and targeted delivery, potentially reducing off-target effects.

Conjugation and delivery systems: Utilizing chemical conjugation to link this compound to targeting moieties (e.g., antibodies, peptides) or encapsulating it within nanoparticles could enhance its delivery to specific cell types or tissues, thereby increasing selectivity and reducing systemic toxicity. General chemical biology approaches emphasize precise structure control, site-specificity, and conjugation control for improved drug development. researchgate.netnih.gov

Synthetic biology for optimized production: As a natural product, exploring synthetic biology routes for its production or that of its optimized analogs could ensure a consistent and scalable supply. The total synthesis of this compound has been a focus of organic chemists, providing a foundation for such efforts. cenmed.comfishersci.ca

Synergistic Effects of this compound with Other Preclinical Therapeutic Agents

While the provided research does not explicitly detail synergistic effects of this compound with other therapeutic agents, its established antineoplastic and immunomodulatory activities suggest a strong rationale for investigating such combinations. Given its mechanism of inhibiting Na+-K+-ATPase and directly stimulating B cells, this compound could potentially act synergistically with:

Conventional chemotherapeutic agents: Combining this compound with existing cytotoxic drugs might enhance tumor cell death, overcome resistance mechanisms, or allow for lower doses of the co-administered agent, potentially reducing side effects.

Immunotherapy agents: Its B-cell stimulating activity could complement immunotherapeutic strategies, such as checkpoint inhibitors or adoptive cell therapies, by enhancing anti-tumor immune responses.

Targeted therapies: Combining it with agents that target other pathways crucial for cancer cell survival or proliferation could lead to more profound and durable responses.

Future preclinical studies should systematically evaluate this compound in combination with a range of therapeutic agents across various cancer types and infectious disease models to identify optimal synergistic pairs and elucidate the underlying mechanisms of combined action.

Challenges and Perspectives in Translating Natural Product Research from Preclinical to Investigational Stages

Translating natural product research, including that on this compound, from preclinical stages to investigational new drug (IND) applications and clinical trials presents several inherent challenges:

Chemical Complexity and Variability: Natural products often possess complex chemical structures, and their isolation from natural sources can lead to variability in composition and purity. citeab.com This complexity can complicate standardization and quality control for preclinical and subsequent clinical development.

Incomplete Mechanism of Action Elucidation: While a primary target (Na+-K+-ATPase) has been identified for this compound, a comprehensive understanding of all its mechanisms and potential off-target effects is crucial for predicting clinical outcomes and managing potential interactions. citeab.com

Formulation and Biotransformation: Ensuring that the formulation used in preclinical studies is equivalent or analogous to what would be used in human studies is vital for translational success. citeab.com Furthermore, understanding the biotransformation of this compound by the host and its gut microbiota is critical, as active or inactive compounds may be generated, and these transformations can differ between preclinical models and humans. citeab.com

Dose Translation: Determining appropriate dose-ranging in preclinical models that can be reasonably translated to anticipated human dosages is a significant hurdle. citeab.com

Rigor and Replicability: A lack of rigor in experimental design, interpretation, and reporting in early-stage natural product research can hinder replicability and successful translation. uni.lu This includes controlling for experimental artifacts, especially in in vitro bioactivity assays. uni.lu

Perspectives: To overcome these challenges, a concerted effort is required to:

Standardize Natural Product Characterization: Implement rigorous quality control and characterization protocols for this compound and its derivatives to ensure consistent product identity and purity.

Deepen Mechanistic Understanding: Invest in advanced research to fully elucidate its molecular targets, signaling pathways, and cellular effects, providing a robust foundation for clinical hypotheses.

Develop Clinically Predictive Models: Prioritize the use of preclinical models (including in vitro, in vivo, and in silico) that demonstrate strong clinical predictive validity. citeab.comuni.lu

Foster Transparency and Collaboration: Promote transparent reporting of research findings and encourage collaborative efforts between academic institutions, industry, and regulatory bodies to streamline the translational pipeline for promising natural products like this compound.

By addressing these challenges systematically, the path from preclinical discovery to investigational stages for this compound can be significantly improved, potentially leading to novel therapeutic applications.

Data Tables

Table 1: Preclinical Efficacy of this compound

| Effect | Model System | Concentration/Dose Range (Optimal) | Reference |

| Tumor Growth Inhibition | L-1210 and other murine experimental tumors | 1-100 µ g/mouse (i.p.) | fishersci.atwikipedia.org |

| Augmentation of Antibody Formation | Mouse spleen cell cultures (in vitro) | 0.01-1 ng/culture (optimal: 0.01-1 ng/culture) | fishersci.atwikipedia.orgwikidata.org |

| Augmentation of Antibody Formation | Mice (in vivo) | 0.1 µ g/mouse | wikidata.org |

| Direct B-cell Stimulation | Spleen cells (athymic mice, T-cell depleted) | 0.1-1 ng/culture | fishersci.atwikipedia.orgwikidata.org |

| Inhibition of Na+-K+-ATPase | Tumor cell membranes | Not specified (mechanism of action) | fishersci.atwikipedia.orgfishersci.atmims.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.